molecular formula C14H13NO4 B1174495 DKVVQVYUUMJEAK-UHFFFAOYSA-N

DKVVQVYUUMJEAK-UHFFFAOYSA-N

Cat. No.: B1174495
M. Wt: 259.261
InChI Key: DKVVQVYUUMJEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on analogous compounds in the evidence (e.g., ChemDiv screening compounds such as FVXJMBWXHGUMBM-UHFFFAOYSA-N , RQQCHOJQGKVOEP-UHFFFAOYSA-N , and others), it is inferred to be a structurally complex organic molecule likely utilized in drug discovery or biochemical research. Such compounds typically feature multiple functional groups, heterocyclic rings, and substituents (e.g., methyl, methoxy, halogen, or carbamoyl groups) that influence their biological activity and physicochemical properties.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.261

InChI

InChI=1S/C14H13NO4/c1-19-14(18)10-12(16)9-6-2-4-8-5-3-7-15(11(8)9)13(10)17/h2,4,6,16H,3,5,7H2,1H3

InChI Key

DKVVQVYUUMJEAK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C3C(=CC=C2)CCCN3C1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Limitations

Key Insights from Evidence
  • Spectral characterization : emphasizes the use of ¹³C-NMR, IR, and MS for structural validation, critical for distinguishing analogs.
  • Library inclusion : Compounds like FVXJMBWXHGUMBM-UHFFFAOYSA-N are prioritized in high-throughput screening due to balanced physicochemical properties.
  • Data gaps: No direct bioactivity or synthetic data for this compound is available in the evidence, necessitating extrapolation from analogs.

Table 2: Representative Screening Libraries and Targets

Library Type Example Compound (InChIKey) Target/Application
Covalent Inhibitors LRGBRJQMOQQCOA-UHFFFAOYSA-N Kinase inhibition
Antiviral MIZFMAITPACEGK-UHFFFAOYSA-N Viral protease inhibition
Epigenetic Modulators GDSJWQGWCGGMOX-UHFFFAOYSA-N Histone deacetylase (HDAC)

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